molecular formula C11H16N6O3S B6783596 1-(1H-imidazol-5-ylsulfonyl)-3-(triazol-1-ylmethyl)piperidin-3-ol

1-(1H-imidazol-5-ylsulfonyl)-3-(triazol-1-ylmethyl)piperidin-3-ol

Cat. No.: B6783596
M. Wt: 312.35 g/mol
InChI Key: JLNOKXYCLUFLOG-UHFFFAOYSA-N
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Description

1-(1H-imidazol-5-ylsulfonyl)-3-(triazol-1-ylmethyl)piperidin-3-ol is a synthetic organic compound that features a unique combination of imidazole, triazole, and piperidine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-imidazol-5-ylsulfonyl)-3-(triazol-1-ylmethyl)piperidin-3-ol typically involves multi-step organic reactions. A possible synthetic route might include:

    Formation of the Imidazole Moiety: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.

    Sulfonylation: The imidazole ring can be sulfonylated using sulfonyl chloride under basic conditions.

    Piperidine Ring Formation: The piperidine ring can be constructed through cyclization reactions involving appropriate precursors.

    Triazole Introduction: The triazole ring can be introduced via a click chemistry reaction, such as the Huisgen cycloaddition, between an azide and an alkyne.

    Final Coupling: The final compound can be obtained by coupling the triazole and piperidine moieties under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1H-imidazol-5-ylsulfonyl)-3-(triazol-1-ylmethyl)piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the sulfonyl group or other reducible functionalities.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole or triazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions may vary, but typical reagents include halogenating agents, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

1-(1H-imidazol-5-ylsulfonyl)-3-(triazol-1-ylmethyl)piperidin-3-ol could have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes involving imidazole or triazole-containing compounds.

    Medicine: Possible therapeutic applications due to its unique structure, which may interact with biological targets.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1H-imidazol-5-ylsulfonyl)-3-(triazol-1-ylmethyl)piperidin-3-ol would depend on its specific biological or chemical context. Generally, compounds with imidazole and triazole rings can interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. The sulfonyl group may also play a role in binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-imidazol-5-ylsulfonyl)-3-(methyl)piperidin-3-ol: Similar structure but lacks the triazole ring.

    1-(1H-imidazol-5-ylsulfonyl)-3-(triazol-1-ylmethyl)piperidine: Similar structure but lacks the hydroxyl group.

Uniqueness

1-(1H-imidazol-5-ylsulfonyl)-3-(triazol-1-ylmethyl)piperidin-3-ol is unique due to the combination of imidazole, triazole, and piperidine rings, along with the sulfonyl and hydroxyl groups. This unique structure may confer specific biological activities or chemical reactivity not seen in similar compounds.

Properties

IUPAC Name

1-(1H-imidazol-5-ylsulfonyl)-3-(triazol-1-ylmethyl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6O3S/c18-11(7-16-5-3-14-15-16)2-1-4-17(8-11)21(19,20)10-6-12-9-13-10/h3,5-6,9,18H,1-2,4,7-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNOKXYCLUFLOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CN=CN2)(CN3C=CN=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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